molecular formula C14H21NO B6634588 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol

3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol

Cat. No. B6634588
M. Wt: 219.32 g/mol
InChI Key: OVIKGOIRPPXDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol, also known as TANIPOL, is a chemical compound that has gained attention in scientific research due to its potential biochemical and physiological effects.

Mechanism of Action

3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol works by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the reduction of inflammation and the prevention of cancer cell growth. It has also been shown to increase the levels of certain neurotransmitters in the brain, which may be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol can reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins. It has also been shown to have anti-cancer properties by preventing the growth of cancer cells. In addition, 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol has been shown to increase the levels of certain neurotransmitters in the brain, which may be beneficial in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol in lab experiments is its ability to inhibit the activity of specific enzymes and proteins, which can be useful in studying the mechanisms of certain diseases. However, one limitation of using 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the use of 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol in scientific research. One area of interest is the potential use of 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, further research could be done to investigate the potential anti-cancer properties of 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol and its use in cancer therapy. Finally, 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol could be further studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
In conclusion, 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol is a promising compound that has gained attention in scientific research due to its potential biochemical and physiological effects. Its ability to inhibit the activity of certain enzymes and proteins makes it a useful tool in studying the mechanisms of certain diseases. Further research is needed to fully understand the potential applications of 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol involves the reaction of 2-(bromomethyl)naphthalene with 3-aminopropan-1-ol in the presence of a base. The resulting product is then purified through recrystallization to obtain 3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol in its pure form.

Scientific Research Applications

3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol has been used in scientific research as a potential therapeutic agent for various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential use in the treatment of Parkinson's disease.

properties

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-9-3-8-15-11-12-6-7-13-4-1-2-5-14(13)10-12/h1-2,4-5,12,15-16H,3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIKGOIRPPXDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,3,4-Tetrahydronaphthalen-2-ylmethylamino)propan-1-ol

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